7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Overview
Description
“7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one” is a chemical compound with the molecular formula C9H8BrNO2 . It is used in fine chemistry and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one method, sodium azide was added to a solution of 6-bromo-chroman-4-one in benzene. The mixture was stirred at room temperature overnight. After the benzene layer was carefully decanted, the residue was dissolved in ethyl acetate, washed with water, dried over sodium sulfate, and concentrated in vacuo to yield the compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Bromine atom, making a total of 21 atoms .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used as an intermediate in the synthesis of new selective TNIK inhibitors .Scientific Research Applications
Synthesis and Pharmacological Applications
- Anticonvulsant and Hypnotic Agents : A study by Deng et al. (2011) discusses the synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, including the evaluation of their anticonvulsant activities. The research highlighted that these compounds showed significant anticonvulsant activities, with specific derivatives enhancing pentobarbital-induced sleep, indicating potential hypnotic effects (Deng et al., 2011).
Chemical Synthesis and Process Development
- Benzoxazepine-Containing Kinase Inhibitor : Naganathan et al. (2015) described the process development for scalable synthesis of 7-bromobenzoxazepine. This compound is part of the benzoxazepine core present in several kinase inhibitors, including mTOR inhibitors. The study details the synthesis processes and yields obtained, demonstrating the compound's importance in pharmaceutical production (Naganathan et al., 2015).
Applications in Protein-Tyrosine Kinase Inhibition
- Protein-Tyrosine Kinase (PTK) Inhibitors : Li et al. (2017) synthesized novel derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one and evaluated their activity as PTK inhibitors. These compounds showed effectiveness in inhibiting ErbB1 and ErbB2, important in cancer research (Li et al., 2017).
Photophysical Properties
- Photophysical Properties : Petrovskii et al. (2017) conducted a study on dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound related to 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one. They found that this compound exhibits strong blue emission in dichloromethane, indicating its potential in photophysical applications (Petrovskii et al., 2017).
Antifungal Applications
- Fungicidal Activity : Yang et al. (2017) developed novel antifungals based on dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues. These compounds showed moderate to high activities against various phytopathogenic fungi, suggesting their utility in crop protection and as potential fungicidal candidates (Yang et al., 2017).
Mechanism of Action
Target of Action
The primary target of 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is aldosterone synthase . Aldosterone synthase is a pivotal enzyme in aldosterone biosynthesis, and its inhibition is a promising treatment for diseases associated with exorbitant aldosterone, including congestive heart failure and chronic kidney disease .
Mode of Action
this compound interacts with aldosterone synthase, inhibiting its function . This compound has shown potent inhibition and high selectivity over homogenous 11 β-hydroxylase .
Biochemical Pathways
The inhibition of aldosterone synthase by this compound affects the biosynthesis of aldosterone . This disruption can lead to downstream effects that alleviate the symptoms of diseases associated with high aldosterone levels .
Pharmacokinetics
The pharmacokinetic properties of this compound are satisfactory . It has shown no inhibition against steroidogenic CYP17, CYP19, and a panel of hepatic CYP enzymes, indicating an outstanding safety profile .
Result of Action
The result of the action of this compound is the reduction of aldosterone levels due to the inhibition of aldosterone synthase . This leads to potential therapeutic effects in treating diseases associated with high aldosterone levels .
Safety and Hazards
properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPNIBLOOMKHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733648 | |
Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5755-05-5 | |
Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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